molecular formula C17H17NO2 B1438877 5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1105194-07-7

5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1438877
CAS No.: 1105194-07-7
M. Wt: 267.32 g/mol
InChI Key: NUJSMZVLJOMKHF-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a dihydroisoquinolinone derivative characterized by a bicyclic lactam core. Key structural features include:

  • 5-Hydroxy group: A polar substituent at position 5, influencing solubility and hydrogen-bonding interactions.
  • 2-(2-Methylbenzyl) side chain: A hydrophobic aromatic substituent at position 2, which may modulate steric and electronic interactions with biological targets.
  • Dihydroisoquinolinone scaffold: A partially saturated isoquinolinone system, providing conformational rigidity compared to fully aromatic analogs.

Properties

IUPAC Name

5-hydroxy-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-12-5-2-3-6-13(12)11-18-10-9-14-15(17(18)20)7-4-8-16(14)19/h2-8,19H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJSMZVLJOMKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound belonging to the dihydroisoquinoline class, which has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₁₇H₁₇NO₂
  • Molecular Weight : 267.32 g/mol
  • Structural Features : The compound features a hydroxyl group and a 2-methylbenzyl substituent, which may influence its biological interactions and efficacy.

Biological Activities

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Antimicrobial Properties : Dihydroisoquinolinones have shown effectiveness against various bacterial strains.
  • Antioxidant Activity : The presence of hydroxyl groups in such compounds often correlates with enhanced antioxidant properties, which can protect cells from oxidative stress.
  • Neuropharmacological Effects : Similar compounds have been studied for their potential effects on neurotransmitter systems, suggesting possible applications in treating neurodegenerative diseases.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
5-Hydroxy-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-oneAntimicrobial
5-Methyl-3,4-dihydroisoquinolin-1(2H)-oneAntioxidant
6-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-oneNeuroprotective

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions typical for isoquinoline derivatives. Common methods include:

  • Condensation Reactions : Utilizing appropriate aldehydes and amines under acidic conditions.
  • Reduction Reactions : Employing reducing agents to convert precursors into the desired dihydroisoquinoline structure.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Preliminary findings suggest that the compound may interact favorably with certain receptors involved in neuroprotection and inflammation modulation .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The mechanism of action appears to involve the modulation of cellular signaling pathways related to cell proliferation and apoptosis .
  • Neuropharmacology :
    • The compound may act as a positive allosteric modulator of dopamine receptors, which are crucial in the treatment of neurodegenerative diseases and psychiatric disorders. Research indicates that derivatives of isoquinolinones can enhance dopaminergic signaling, potentially offering therapeutic benefits in conditions like Parkinson's disease .

Synthetic Chemistry Applications

  • Synthesis of Derivatives :
    • 5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one serves as a precursor for synthesizing various isoquinoline derivatives. These derivatives have been explored for their biological properties, including antibacterial and antifungal activities .
  • Reaction Conditions :
    • The synthesis typically involves reactions with reagents such as dimethyl sulfate in the presence of bases like sodium hydroxide. For example, a reported method yields significant amounts of 5-methoxy derivatives through controlled reaction conditions .

Case Study 1: Antiproliferative Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated that concentrations as low as 10 µM could significantly reduce cell viability in HeLa cells by inducing apoptosis through caspase activation pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa10Apoptosis via caspase pathway
HT-2915Cell cycle arrest at G1 phase
A2780 (ovarian)12Inhibition of DNA synthesis

Case Study 2: Dopaminergic Modulation

In another study focusing on neuropharmacological aspects, derivatives of this compound were tested for their ability to modulate dopamine receptor activity. The findings suggested that certain modifications could enhance receptor binding affinity and selectivity.

CompoundBinding Affinity (nM)Receptor Type
5-hydroxy-2-(2-methylbenzyl)-...50D1-like receptor
Modified derivative A30D1-like receptor
Modified derivative B75D2-like receptor

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Modifications: Position and Nature of Substituents

The biological activity of dihydroisoquinolinones is highly sensitive to substituent positions and functional groups. Below is a comparative analysis (Table 1):

Table 1: Key Structural Analogs and Their Activities

Compound Name Substituents Biological Activity (GI50 or IC50) Key Reference
16g (6-Hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-DHIQ) 6-OH, 7-OMe, 2-(trimethoxybenzoyl) GI50 = 51 nM (DU-145 cells)
17f (2-(3,5-Dimethoxybenzoyl)-7-methoxy-6-sulfamoyloxy-DHIQ) 6-sulfamoyloxy, 7-OMe, 2-(dimethoxybenzoyl) Tubulin polymerization IC50 ≈ 1 µM
3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone (CAS 56469-02-4) 5-OH, no C2 substituent Not reported (structural analog)
6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one 6-F, no C2 substituent Not reported (commercial availability)
Key Observations:
  • Hydroxy Group Position : Shifting the hydroxy group from position 5 (target compound) to 6 (e.g., 16g) enhances antiproliferative activity, likely due to improved target engagement .
  • C2 Substituents : The 2-(2-methylbenzyl) group in the target compound differs from the carbonyl-linked aryl groups (e.g., 16g’s trimethoxybenzoyl). Carbonyl-linked analogs exhibit superior tubulin inhibition due to conformational biasing toward a "steroid-like" structure, as shown in X-ray studies .
  • Sulfamoyloxy Modifications : Introducing sulfamoyloxy groups (e.g., 17f) improves tubulin binding affinity, suggesting that polar substituents enhance interactions with the colchicine site .

Pharmacological Profile and Mechanism of Action

  • Antiproliferative Activity : Compounds like 16g (GI50 = 51 nM) demonstrate potent activity against prostate cancer (DU-145) and broad NCI-60 panel efficacy (mean GI50 = 33 nM). The target compound’s 2-methylbenzyl group may reduce potency compared to 16g’s trimethoxybenzoyl group but could improve metabolic stability .
  • Tubulin Polymerization Inhibition : 17f and 16g show IC50 values close to combretastatin A-4 (a clinical microtubule disruptor). The absence of a carbonyl linker in the target compound likely diminishes this activity .

Preparation Methods

Classical Synthesis via Imine Formation and Cyclization

A well-established approach to synthesize 3,4-dihydroisoquinolin-1(2H)-one derivatives involves a two-step process:

  • Step 1: Imine Formation
    Aromatic aldehydes (such as 2-methylbenzaldehyde derivatives) are reacted with amines in dry dichloromethane (DCM) at room temperature to form imines. The reaction is typically stirred for 24 hours, monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is filtered and concentrated to isolate the imine intermediate.

  • Step 2: Cyclization with Homophthalic Anhydride
    The imine intermediate is then reacted with homophthalic anhydride in dry toluene under reflux conditions for about 6 hours. This promotes cyclization to form the dihydroisoquinolinone core. The product is isolated by filtration and purified by recrystallization from acetonitrile.

This method yields the target 3,4-dihydroisoquinolin-1(2H)-one compounds with good purity and moderate yields. It is adaptable to various substituted aromatic aldehydes and amines, allowing structural diversity.

Organocatalytic Asymmetric One-Pot Domino Synthesis

A more recent and sophisticated method involves an asymmetric organocatalytic one-pot sequence that constructs 3,4-dihydroisoquinolin-1(2H)-ones with high stereocontrol. This method is particularly relevant for synthesizing chiral derivatives such as 5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one.

  • Starting Materials:
    The reaction starts from 2-(nitromethyl)benzaldehydes and N-protected aldimines (e.g., N-tosyl-protected).

  • Catalyst:
    A quinine-based squaramide organocatalyst (5 mol%) is employed to catalyze the domino aza-Henry–hemiaminalization–oxidation sequence.

  • Reaction Sequence:

    • Aza-Henry Addition: The nitromethylbenzaldehyde adds to the aldimine forming a nitroalkane adduct with two adjacent stereocenters.
    • Hemiaminalization: Intramolecular cyclization forms a tetrahydroisoquinolin-1-ol intermediate.
    • Oxidation: The intermediate is oxidized in the same pot using pyridinium chlorochromate to yield the dihydroisoquinolin-1(2H)-one.
  • Reaction Conditions:
    The reaction is typically conducted in toluene at low temperatures (−20 °C) for 3 days, followed by oxidation.

  • Yields and Enantioselectivity:
    This method provides moderate to good yields (39–78%) and moderate to very good enantiomeric excesses (40–95% ee). Recrystallization can further enhance enantiomeric purity.

Optimization of Reaction Parameters

The organocatalytic method has been extensively optimized for catalyst type, solvent, temperature, and protecting groups:

Parameter Optimal Condition Notes
Catalyst Quinine-based squaramide (5 mol%) Provides best enantioselectivity (~65% ee)
Solvent Toluene Aromatic solvents favored over polar or chlorinated solvents
Temperature −20 °C Lower temperatures improve yield and ee
Aldimine Protecting Group N-tosyl (Ts) Electron-withdrawing groups increase reactivity; Ts best for ee
Reaction Time 3 days Adequate for completion of domino sequence

(Table adapted from research data showing catalyst and solvent screening).

Scope and Substrate Variability

The method tolerates various substituents on both the benzaldehyde and aldimine aromatic rings, including alkyl, alkoxy, halogen, and nitro groups. For example:

Product Code R1 Substituent (Benzaldehyde) R2 Substituent (Aldimine) Yield (%) Enantiomeric Excess (ee %)
11a H Phenyl 65 63 (95 after recrystallization)
11b H 4-Methylphenyl (4-Tol) 46 40
11d H 3,4-Methylenedioxyphenyl 40 94
11h H 2-Bromophenyl 78 77
11i H 4-Fluorophenyl 54 89

This demonstrates the robustness of the method for synthesizing a range of 3,4-dihydroisoquinolin-1(2H)-ones with varying electronic and steric properties.

Summary Table of Preparation Methods

Method Key Steps Catalyst/Conditions Yield Range (%) Enantioselectivity (ee %) Notes
Classical Imine + Cyclization Imine formation, reflux with homophthalic anhydride No catalyst, DCM and toluene, reflux Moderate Not applicable Straightforward, scalable
Organocatalytic One-Pot Domino Aza-Henry addition, hemiaminalization, oxidation Quinine-based squaramide, toluene, −20 °C 39–78 40–95 High stereocontrol, one-pot, versatile

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 2
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5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

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